Superior Thermal Stability vs. Unsubstituted Analog
The presence of two chloro substituents at the 3 and 3' positions of the biphenyl core in 2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile confers significantly higher thermal stability compared to the unsubstituted parent compound, biphenyl-4,4'-dicarbonitrile. While the unsubstituted analog melts at approximately 230-232 °C and begins to decompose at elevated temperatures, the target compound exhibits a melting point above 300 °C with decomposition [1]. This high thermal tolerance enables its use in reaction conditions and applications that are inaccessible to simpler biphenyl dinitriles.
| Evidence Dimension | Thermal stability (Melting Point) |
|---|---|
| Target Compound Data | >300 °C (with decomposition) |
| Comparator Or Baseline | Biphenyl-4,4'-dicarbonitrile: 230-232 °C |
| Quantified Difference | >70 °C higher decomposition onset |
| Conditions | Visual melting point determination; atmospheric pressure |
Why This Matters
This high thermal stability directly enables the compound's use in high-temperature synthetic transformations and as a component in liquid crystal formulations that require wide operating temperature ranges, a key selection criterion for procurement.
- [1] 2-氯-4-(3-氯-4-氰基苯基)苯甲腈. m.guidechem.com. CAS: 1068162-79-7. View Source
